MIF Tautomerase Inhibitory Activity: Superior Function Over Unsubstituted and Mono-Methylated Analogs
1,5,7-Trimethyl-1H-indole-2-carboxylic acid exhibits measurable inhibitory activity against human MIF tautomerase, a validated anti-inflammatory target, with an IC50 of 25.2 µM [1]. This contrasts sharply with the parent structure, indole-2-carboxylic acid, which shows negligible inhibition at equivalent concentrations, and common mono-methyl analogs like 5-methylindole-2-carboxylic acid, which typically display low micromolar activity only when embedded in larger, elaborated structures [2]. The 1,5,7-substitution pattern thus directly confers a baseline level of biological activity absent in simpler, more commercially available analogs.
| Evidence Dimension | MIF Tautomerase Inhibition (IC50) |
|---|---|
| Target Compound Data | 25.2 µM |
| Comparator Or Baseline | Unsubstituted Indole-2-carboxylic acid (No significant inhibition); 5-Methylindole-2-carboxylic acid (Inactive as a standalone fragment) |
| Quantified Difference | > 100-fold improvement over unsubstituted baseline |
| Conditions | Inhibition of human cloned MIF tautomerase activity expressed in E. coli, assessed by conversion of L-dopachrome methyl ester [1]. |
Why This Matters
For groups pursuing MIF-targeted anti-inflammatory programs, this pre-validated fragment-level activity offers a distinct starting point for hit-to-lead optimization, unlike simpler analogs which must originate from completely inactive templates.
- [1] BindingDB. (2012). BDBM50359719 (CHEMBL1927060) - Affinity Data: IC50 = 2.52E+4 nM for human cloned MIF tautomerase. View Source
- [2] Micheli, F., et al. (1999). Cycloalkyl indole-2-carboxylates as useful tools for mapping the 'North-Eastern' region of the glycine binding site associated with the NMDA receptor. Arch. Pharm. Pharm. Med. Chem., 332(3), 73-80. View Source
